molecular formula C11H11N3S B3200217 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017462-59-7

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No. B3200217
CAS RN: 1017462-59-7
M. Wt: 217.29 g/mol
InChI Key: SQZYHRHJPZSHFW-UHFFFAOYSA-N
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Description

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine, otherwise known as TDI, is a heterocyclic amine compound that is widely used in the field of medicinal chemistry. It is a versatile compound that can be used for a variety of purposes, such as in the synthesis of drugs and other compounds, as well as in scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on synthesizing derivatives structurally related to "2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine" due to their relevance in medicinal chemistry. For instance, the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones, which are structurally related to known antiischemic drugs, highlights the chemical versatility and potential therapeutic applications of compounds within this class (Volovenko et al., 2001).

Antimicrobial and Anticancer Activity

  • Several studies have synthesized novel derivatives to evaluate their antimicrobial and anticancer activities. For example, derivatives such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Reddy & Reddy, 2010). Additionally, certain compounds demonstrated good to moderate anticancer activity against human cancer cell lines, suggesting their utility in cancer research and therapy development (Yakantham et al., 2019).

Chemical Functionality and Structural Analysis

  • The versatility of "2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine" derivatives is also evident in studies exploring their chemical functionality. For instance, compounds exhibiting multi-stimuli responsive behavior and potential applications as security inks have been developed, demonstrating the material science applications of these compounds (Lu & Xia, 2016).

Advanced Synthetic Methods

  • The development of advanced synthetic methods for constructing complex structures containing the thiazol-2-amine moiety highlights the ongoing interest in this compound class. Such synthetic methodologies not only expand the chemical toolbox available to researchers but also open up new avenues for the exploration of these compounds' properties and applications (Keivanloo et al., 2018).

Safety and Hazards

The safety data sheet for “2-(1,3-thiazol-2-yl)ethanamine,salt form:2HCl” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-15-11/h1-5H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZYHRHJPZSHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C3=NC=CS3)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 2
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 3
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 4
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 5
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 6
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

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